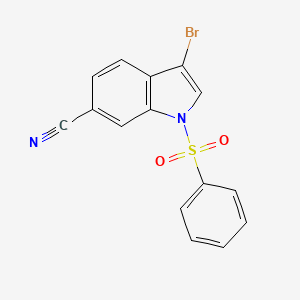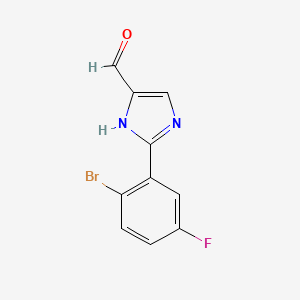
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a phenyl ring, followed by the formation of the imidazole ring and subsequent introduction of the carbaldehyde group.
Bromination and Fluorination: The phenyl ring is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination is then carried out using a fluorinating agent such as Selectfluor.
Imidazole Ring Formation: The brominated and fluorinated phenyl compound is then reacted with glyoxal and ammonium acetate to form the imidazole ring.
Introduction of Carbaldehyde Group: The final step involves the oxidation of the imidazole derivative to introduce the carbaldehyde group at the 5-position using an oxidizing agent like PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carboxylic acid
Reduction: 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学的研究の応用
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by altering the function of key signaling molecules.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-fluorophenyl acetic acid
- 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene
- 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene
Uniqueness
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the imidazole ring and the carbaldehyde group, which confer distinct chemical reactivity and biological activity. The combination of bromo and fluoro substituents further enhances its potential as a versatile intermediate in organic synthesis and drug development.
特性
分子式 |
C10H6BrFN2O |
|---|---|
分子量 |
269.07 g/mol |
IUPAC名 |
2-(2-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-2-1-6(12)3-8(9)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
InChIキー |
DOHUMDGTRHCEMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C2=NC=C(N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


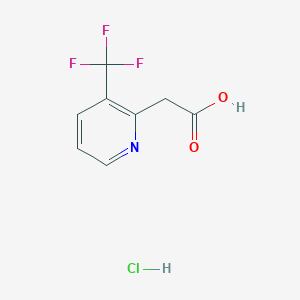

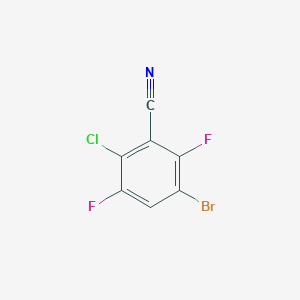

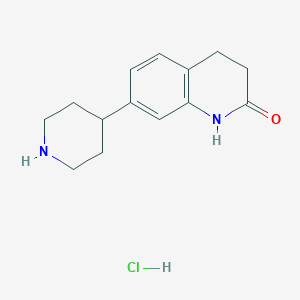
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)

